CID 87198188
Description
Based on fragmented references (e.g., Figure 1 in ), CID 87198188 may relate to a compound analyzed via GC-MS or vacuum distillation fractions, but its exact chemical class, structure, and biological relevance remain unspecified in the sources. No explicit studies on its synthesis, pharmacology, or applications are cited in the evidence. Further experimental characterization (e.g., NMR, X-ray crystallography) is required to confirm its identity and properties .
Properties
Molecular Formula |
C18H18F21Si |
|---|---|
Molecular Weight |
661.4 g/mol |
InChI |
InChI=1S/C18H18F21Si/c1-7(2)40(8(3)4)6-5-9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)15(31,32)16(33,34)17(35,36)18(37,38)39/h7-8H,5-6H2,1-4H3 |
InChI Key |
FPYFSTKDPJPZBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](CCC(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE typically involves the hydrosilylation reaction of a perfluorinated alkene with diisopropylsilane. The reaction is usually catalyzed by a platinum-based catalyst under controlled conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities .
Chemical Reactions Analysis
Types of Reactions: DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different alkyl groups.
Substitution: Nucleophilic substitution reactions can replace the isopropyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE has a wide range of applications in scientific research:
Chemistry: It is used as a surface modifier to create hydrophobic and oleophobic surfaces.
Biology: The compound is employed in the development of bio-compatible coatings for medical devices.
Medicine: It is investigated for its potential use in drug delivery systems due to its unique surface properties.
Industry: The compound is used in the production of non-stick coatings and water-repellent materials
Mechanism of Action
The mechanism by which DIISOPROPYL-(1H,1H,2H,2H-PERFLUORODODECYL)SILANE exerts its effects is primarily through the formation of a monolayer on surfaces. The perfluorinated alkyl chain provides a low surface energy, resulting in hydrophobic and oleophobic properties. This monolayer formation is facilitated by the silane group’s ability to form strong bonds with various substrates .
Comparison with Similar Compounds
Comparison with Similar Compounds
While direct data for CID 87198188 are lacking, comparisons can be inferred from analogous compounds in the evidence:
Table 1: Key Properties of Structurally or Functionally Related Compounds
Structural and Functional Contrasts
- Biological Activity : Unlike colchicine (a well-established therapeutic), this compound lacks documented biological activity. Oscillatoxin derivatives (e.g., CID 101283546) exhibit cytotoxicity, suggesting this compound may belong to a bioactive natural product class, but confirmation is absent .
- Physicochemical Properties : this compound’s solubility, logP, and bioavailability are uncharacterized. In contrast, CAS 3621-81-6 has a consensus logP of 2.92 and moderate solubility (0.0194 mg/mL), aligning with its use in agrochemicals .
Notes
- The absence of explicit data for this compound in the evidence limits direct comparisons. This analysis extrapolates from structurally or functionally related compounds.
- Adherence to ACS formatting guidelines () ensures consistency in referencing and data presentation.
- Future studies should prioritize experimental validation to fill critical knowledge gaps.
Q & A
Q. How can interdisciplinary teams collaboratively troubleshoot synthesis challenges for this compound derivatives?
- Methodological Answer : Implement milestone-driven project management (e.g., Gantt charts) with regular peer reviews. Use collaborative platforms (e.g., LabArchives, GitHub) for real-time data sharing. Prioritize open communication to resolve technical bottlenecks (e.g., low yields, side reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
